molecular formula C10H9ClN4O3 B2803318 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid CAS No. 1267449-44-4

2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid

Cat. No. B2803318
CAS RN: 1267449-44-4
M. Wt: 268.66
InChI Key: DEMUAFWUGNXYGN-UHFFFAOYSA-N
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Description

“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES string O=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1 .


Physical And Chemical Properties Analysis

“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .

Scientific Research Applications

Herbicide in Crop Protection

MCPA-Na is a phenoxy carboxylic acid selective hormone herbicide widely used in crop fields. However, its drift during application can be highly damaging to cotton (Gossypium hirsutum) and other crops. Researchers have studied the effects of different MCPA-Na concentrations on cotton plants at various growth stages. They found that MCPA-Na exposure:

Adsorbent for Water Treatment

An amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH₂ has been explored as an adsorbent for fast removal of MCPA from aqueous solutions. Researchers investigated kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration. UiO-66-NH₂ showed promising results in efficiently adsorbing MCPA, making it a potential candidate for water treatment applications .

Controlled Release Agrochemicals

Degradation products of MCPA have been found useful as fertilizers. Controlled-release formulations based on MCPA derivatives could enhance nutrient availability and improve crop yield. Further research in this area could lead to innovative agrochemical formulations .

Mechanism of Action

Target of Action

The primary target of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid is similar to that of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone .

Mode of Action

The compound interacts with its targets by mimicking the action of auxin, disrupting normal plant growth processes . This leads to uncontrolled, abnormal growth, eventually causing the death of susceptible plants .

Biochemical Pathways

It’s known that auxins like mcpa can affect a wide range of processes in plants, including cell elongation, differentiation, and division .

Pharmacokinetics

Mcpa is known to be readily absorbed by plants and transported throughout the plant tissues . It’s reasonable to assume that 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid may have similar properties.

Result of Action

The molecular and cellular effects of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid likely involve disruption of normal cell growth and division processes, leading to abnormal growth and eventual plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid. For instance, MCPA’s toxicity to non-target aquatic plants can be mitigated by certain plant growth regulators . This suggests that the presence of other chemicals in the environment can influence the action of 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid.

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUAFWUGNXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid

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